molecular formula C10H5ClF3NS B1529305 2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 1188038-00-7

2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole

Cat. No.: B1529305
CAS No.: 1188038-00-7
M. Wt: 263.67 g/mol
InChI Key: UVWXGPLFWPZGQN-UHFFFAOYSA-N
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Description

2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole is a chemical compound characterized by its unique structure, which includes a thiazole ring substituted with a chloro group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole typically involves the reaction of 2-(trifluoromethyl)phenylboronic acid with chlorothiazole under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is common in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the thiazole ring.

  • Reduction Products: Reduced forms of the compound with modified functional groups.

  • Substitution Products: Derivatives with different substituents on the thiazole ring.

Scientific Research Applications

2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

  • Industry: It is used in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound may interact with enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine: A pyrimidine derivative with similar functional groups.

  • 2-Chloro-4-(trifluoromethyl)phenylboronic acid: A boronic acid derivative with a similar structure.

Uniqueness: 2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole is unique due to its combination of a thiazole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NS/c11-9-15-8(5-16-9)6-3-1-2-4-7(6)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWXGPLFWPZGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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